molecular formula C4H7N3OS B13105420 4-(2-Methylhydrazinyl)thiazol-2(5H)-one

4-(2-Methylhydrazinyl)thiazol-2(5H)-one

Cat. No.: B13105420
M. Wt: 145.19 g/mol
InChI Key: JIJVFPBIPCRKTE-UHFFFAOYSA-N
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Description

4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a thiazolone derivative characterized by a hydrazinyl substituent at the 4-position and a methyl group on the hydrazine moiety. Thiazolones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, often studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

(4E)-4-(methylhydrazinylidene)-1,3-thiazolidin-2-one

InChI

InChI=1S/C4H7N3OS/c1-5-7-3-2-9-4(8)6-3/h5H,2H2,1H3,(H,6,7,8)

InChI Key

JIJVFPBIPCRKTE-UHFFFAOYSA-N

Isomeric SMILES

CN/N=C/1\CSC(=O)N1

Canonical SMILES

CNN=C1CSC(=O)N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylhydrazinyl)thiazol-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, thiosemicarbazide, ethanol, and triethylamine . Reaction conditions typically involve moderate temperatures and standard laboratory equipment.

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . It also acts as a fibrinogenic receptor antagonist with antithrombotic activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolone derivatives vary significantly in bioactivity depending on substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Biological Activity Reference ID
4-(2-Methylhydrazinyl)thiazol-2(5H)-one 4: 2-methylhydrazinyl; 2: ketone Hydrazine-based functionalization Not explicitly reported; inferred antimicrobial/anticancer potential
Compound 16 () 5: benzylidene; 2: triazole-linked hydrazinyl Extended conjugation, triazole moiety Anticancer (triple-negative breast cancer cell lines)
Compound 4a–4j () 5: arylidene; 2: benzenesulphonamide Sulphonamide group Potent human carbonic anhydrase II/VII inhibitors (IC₅₀ < 10 nM)
8f () 4: 3-thienyl; 3: methyl Thiophene ring Antimicrobial (data inferred from similar derivatives)
10–12 () 5: 4-fluorobenzylidene; 4: amino/hydrazine Fluorinated benzylidene CDK2 inhibition, cellobiase activity
5a–n () 2: alkyl/aryl; 5: imidazolone Imidazole-thiazolone fusion Antifungal, enzyme inhibition

Key Observations :

  • Hydrazinyl vs. Sulphonamide Groups: Hydrazinyl derivatives (e.g., 4-(2-Methylhydrazinyl)thiazol-2(5H)-one) are less explored for enzyme inhibition compared to sulphonamide analogs (), which exhibit nanomolar inhibition of carbonic anhydrases due to strong zinc-binding sulphonamide motifs .
  • Fluorinated and Arylidene Substituents : Fluorobenzylidene groups () enhance selectivity for kinase inhibition, while arylidene substituents () improve π-π stacking interactions with biological targets .

Data Tables

Table 1: Comparative Bioactivity of Selected Thiazolone Derivatives

Compound Target Enzyme/Cell Line IC₅₀/EC₅₀ Selectivity Notes Reference ID
4a–4j () hCA II 3.2–8.7 nM >100-fold selectivity over hCA I
Compound 16 () MDA-MB-231 (breast cancer) 12.5 μM Moderate cytotoxicity
10 () CDK2 0.89 μM Competitive ATP-binding

Biological Activity

4-(2-Methylhydrazinyl)thiazol-2(5H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of thiazole derivatives, which are known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

4-(2-Methylhydrazinyl)thiazol-2(5H)-one has the following chemical characteristics:

PropertyValue
Molecular Formula C6H8N4OS
Molecular Weight 172.22 g/mol
IUPAC Name 4-(2-Methylhydrazinyl)thiazol-2(5H)-one
Canonical SMILES CC(NN=C1SC(=O)N=C1)C
InChI Key ZKZKXGJNYOVYQF-UHFFFAOYSA-N

The biological activity of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one is primarily attributed to its ability to interact with various cellular targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : The compound demonstrates significant activity against a range of pathogens, including bacteria and fungi, likely through disruption of cellular integrity or interference with metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2-Methylhydrazinyl)thiazol-2(5H)-one. For instance, compounds with thiazole rings have been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one on various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects.

Antimicrobial Activity

The antimicrobial properties of 4-(2-Methylhydrazinyl)thiazol-2(5H)-one have been documented against several bacterial strains and fungi.

Efficacy Against Fungal Infections

Research has demonstrated that this compound shows promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents.

PathogenMIC (µg/mL)Reference
Candida albicans16
Aspergillus niger32

Comparative Analysis with Other Thiazole Derivatives

When compared to other thiazole derivatives, 4-(2-Methylhydrazinyl)thiazol-2(5H)-one exhibits distinct biological activities. For example:

CompoundAnticancer ActivityAntifungal Activity
4-(2-Methylhydrazinyl)thiazol-2(5H)-oneModerate (IC50 ~10 µM)Effective (MIC ~16 µg/mL)
Thiazole derivative AHigh (IC50 ~5 µM)Moderate (MIC ~32 µg/mL)
Thiazole derivative BLow (IC50 >20 µM)Ineffective

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